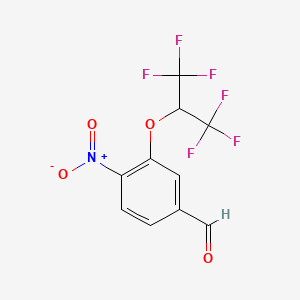

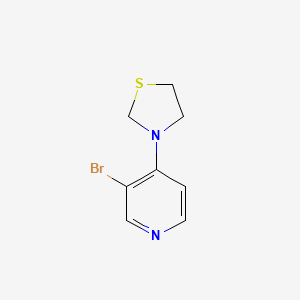

![molecular formula C12H19F2N3O4 B1407939 (S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide CAS No. 1448440-48-9](/img/structure/B1407939.png)

(S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide

Overview

Description

“(S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide” is a compound that involves the use of Boc (tert-butyloxycarbonyl) protection. Boc is a common protecting group used in organic synthesis . It is used to protect amines from reacting under conditions that would affect this functional group but not others .

Synthesis Analysis

The synthesis of Boc-protected amines often involves the use of a catalyst to lower the required reaction temperature . This process can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process . A general method for the preparation of N-Boc-protected peptides has been described, which is especially effective in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues .Molecular Structure Analysis

The molecular structure of Boc-protected amines involves the attachment of the Boc group to the nitrogen atom of the amine. The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

The key chemical reaction involved in the use of Boc-protected amines is the deprotection reaction, also known as the Boc deprotection . This reaction involves the removal of the Boc group, which can be achieved using strong acid . The deprotection process is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .Scientific Research Applications

Enantiopure Synthesis

- Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid : This study focused on synthesizing enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde. This synthesis has implications for exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

Rigid Dipeptide Mimics

- Synthesis of Enantiopure C6-Functionalized Pyrrolizidinone Amino Acids : This research developed enantiopure 6-hydroxypyrrolizidinone 3-N-(Boc)amino 8-methyl carboxylates as rigid dipeptide mimics. Such compounds could be used as constrained dipeptide surrogates for peptide conformation-activity relationship studies (Rao, Pinyol, & Lubell, 2007).

Fluoro-β-Amino Acid Incorporation

- Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives : This study discusses the preparation of various fluoro-β-amino acid residues, including (S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide, and their incorporation into cyclic β-peptides. These compounds contribute to the understanding of molecular structures in research (Yoshinari et al., 2011).

Polyamides from Natural Monomers

- Synthesis and Characterization of Polyamides Based on Natural Monomers : This research describes the preparation of nonpeptidic diamine-diacid type polyamides from natural α-amino acids, where L-aspartic acid amino group was protected as t-butyloxycarbonyl (BOC) derivatives (Gachard, Coutin, & Sekiguchi, 1997).

Oligoamide Synthesis and Cytotoxicity

- Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides : This study synthesized aromatic oligoamides with tert-butyloxycarbonyl (Boc) groups. The research aimed to understand how terminal functionality affects biological activity, including cytotoxicity against various cancer cell lines (Delfosse et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl N-[2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIPQLRWQDVVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-[2-(Boc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

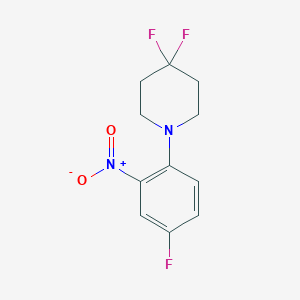

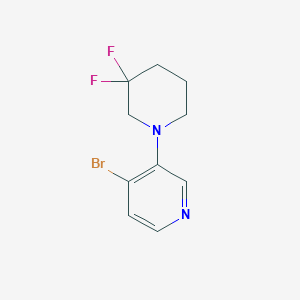

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)

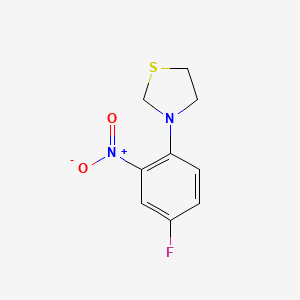

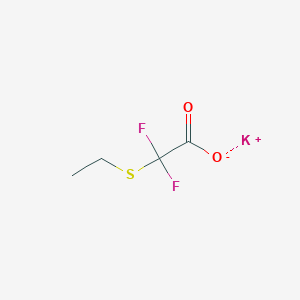

![tert-butyl N-{2-[(oxan-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1407863.png)

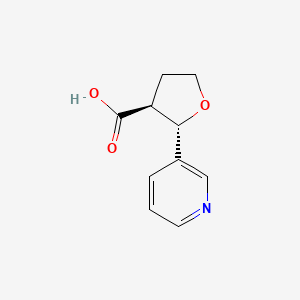

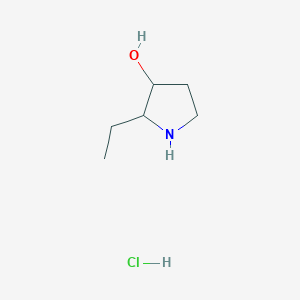

![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)